molecular formula C12H10N2O6S B342580 8-(3-Nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione

8-(3-Nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione

Cat. No.: B342580
M. Wt: 310.28 g/mol
InChI Key: UXILJLKYQVUAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spiro structure. This compound features a nitro-phenyl group attached to a spiro ring system containing oxygen, sulfur, and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with a suitable precursor containing the spiro ring system. The introduction of the nitro-phenyl group can be achieved through nitration reactions using nitric acid and sulfuric acid as reagents. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(3-Nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

8-(3-Nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(3-Nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The compound’s unique structure allows it to engage in specific binding interactions with proteins and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione is unique due to the presence of the nitro-phenyl group and the combination of oxygen, sulfur, and nitrogen atoms in its spiro ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10N2O6S

Molecular Weight

310.28 g/mol

IUPAC Name

8-(3-nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C12H10N2O6S/c15-10-12(21-11(16)13-10)5-19-9(20-6-12)7-2-1-3-8(4-7)14(17)18/h1-4,9H,5-6H2,(H,13,15,16)

InChI Key

UXILJLKYQVUAKZ-UHFFFAOYSA-N

SMILES

C1C2(COC(O1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(=O)S2

Canonical SMILES

C1C2(COC(O1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(=O)S2

Origin of Product

United States

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